molecular formula C5H11N5 B1398162 N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine CAS No. 1365962-01-1

N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine

Cat. No. B1398162
CAS RN: 1365962-01-1
M. Wt: 141.18 g/mol
InChI Key: LDHYMADOONFXAL-UHFFFAOYSA-N
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Description

“N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their versatile biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine” can be analyzed using various spectroscopic techniques. For example, the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving “N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine” can be complex and varied. For instance, the coordination chemistry of Ru complexes with 2-(N-methyl-1H-1,2,4-triazol-5-yl)pyridine was a target of intensive research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine” can be determined using various analytical techniques. For instance, the melting point, NMR data, and exact mass can be obtained .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety, such as N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine , have been shown to exhibit broad biological activities, including antimicrobial properties . This compound can form non-covalent bonds with enzymes and receptors, which is crucial for its antimicrobial efficacy.

Analgesic and Anti-inflammatory Uses

The triazole derivatives are known for their analgesic and anti-inflammatory activities . The structure of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine allows it to interact with biological targets that mediate pain and inflammation, providing potential therapeutic applications.

Anticonvulsant Properties

1,2,4-Triazole derivatives have been incorporated into drug candidates as anticonvulsant agents . The specific interactions of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine with neural receptors may offer a pathway for the development of new anticonvulsant medications.

Antineoplastic (Anticancer) Applications

The unique structure of triazole compounds facilitates their use in anticancer drugs due to their ability to inhibit cell proliferation . N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine could be explored for its potential antineoplastic effects.

Antimalarial Activity

Triazole derivatives have shown promise in the treatment of malaria . The potential of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine to act against Plasmodium species could be an area of significant research interest.

Antiviral and Antiproliferative Effects

The triazole ring system has been effective against various viral infections and in controlling cell proliferation . Research into N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine could yield new insights into antiviral therapies and treatments for diseases characterized by uncontrolled cell growth.

Agrochemical Applications

The triazole ring is a common feature in many agrochemicals due to its stability and biological activity . N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine may have applications in the development of new pesticides or plant growth regulators.

Material Chemistry

Triazole derivatives have been applied in material chemistry, particularly in the creation of novel materials with specific properties . The incorporation of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine into materials could lead to advancements in this field.

Future Directions

The future directions for the study of “N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine” could involve further investigation of its potential applications. For instance, the wide use of 1,2,4-triazole-derived ligands arises from specific features of their structure, properties, and from the possibility of introducing a plethora of substituents into the triazole ring .

properties

IUPAC Name

N'-(2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-10-5(7-3-2-6)8-4-9-10/h4H,2-3,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHYMADOONFXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203170
Record name 1,2-Ethanediamine, N1-(1-methyl-1H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365962-01-1
Record name 1,2-Ethanediamine, N1-(1-methyl-1H-1,2,4-triazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-(1-methyl-1H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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